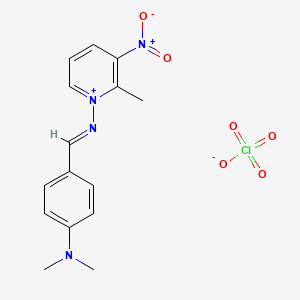
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate is a complex organic compound with the molecular formula C15H17ClN4O6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methyl-3-nitropyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-[(2-methyl-5-nitropyridin-1-ium-1-yl)iminomethyl]aniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a nitro group on the pyridinium ring makes it particularly reactive and versatile in various applications .
Eigenschaften
CAS-Nummer |
145234-83-9 |
|---|---|
Molekularformel |
C15H17ClN4O6 |
Molekulargewicht |
384.77 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-(2-methyl-3-nitropyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C15H17N4O2.ClHO4/c1-12-15(19(20)21)5-4-10-18(12)16-11-13-6-8-14(9-7-13)17(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-11+; |
InChI-Schlüssel |
ABEIPZAUYWPTRC-YFMOEUEHSA-M |
Isomerische SMILES |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

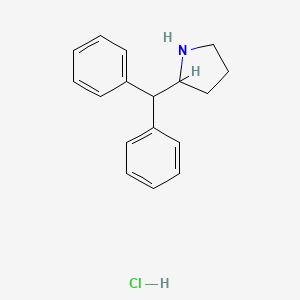
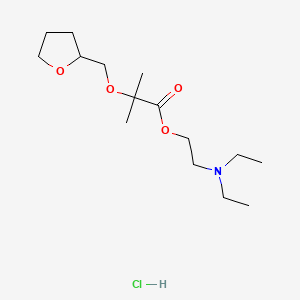
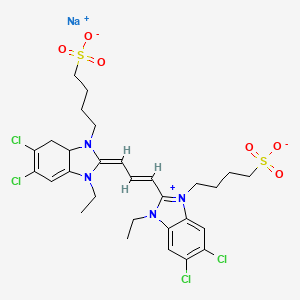
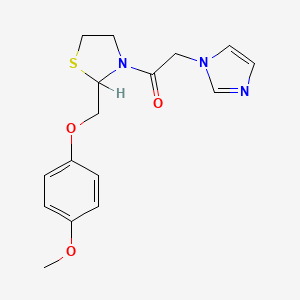
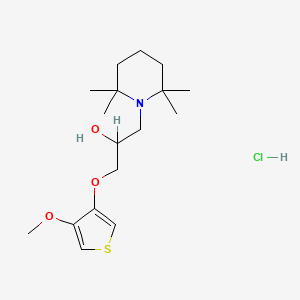

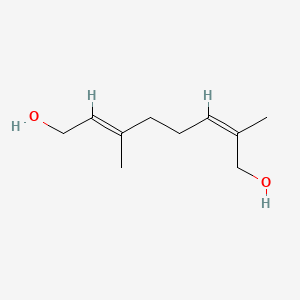
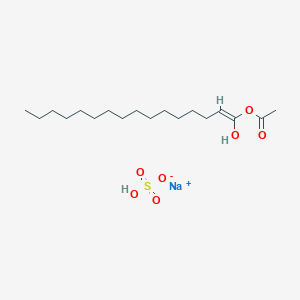

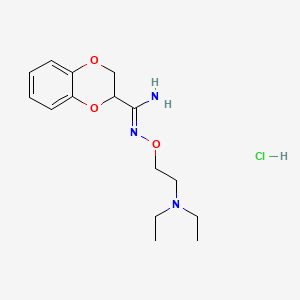
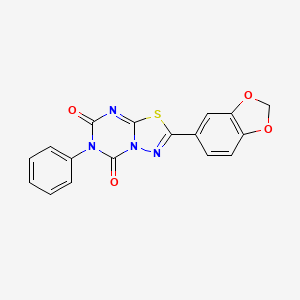
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
